Nitrin

Übersicht

Beschreibung

Nitrin is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It’s known that the compound was synthesized by refluxing 2-nitrobenzaldehyde with phenylhydrazine in ethanolic solvent . More research is required to elucidate how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by 2-Aminobenzaldehyde phenylhydrazone are currently unknown

Biologische Aktivität

Nitrin, a compound characterized by its nitro group, has garnered attention for its diverse biological activities. Nitro compounds, including this compound, are known to exhibit a wide range of pharmacological effects, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound's structure features a nitro group (-NO2) that plays a crucial role in its biological activity. The presence of this functional group influences the compound's polarity, electron-withdrawing properties, and overall reactivity. These characteristics are essential for the interactions this compound has with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | CxHyN2O2 |

| Molecular Weight | Varies |

| Solubility | Varies (polar/non-polar) |

| Melting Point | Varies |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : this compound can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). This process can induce oxidative stress in microorganisms and potentially in human cells as well .

- Enzyme Inhibition : The nitro group can interact with nucleophilic sites on proteins and enzymes, resulting in inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .

- Pharmacophore and Toxicophore Roles : The nitro group serves both as a pharmacophore (a part of the molecule responsible for its biological activity) and as a toxicophore (a part that contributes to toxicity). This dual role complicates the therapeutic use of this compound but also opens avenues for drug design targeting specific pathways .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits bactericidal effects by disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 μg/mL |

| Staphylococcus aureus | 1.0 μg/mL |

| Mycobacterium tuberculosis | 0.78 μg/mL |

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to inhibit key enzymes involved in tumor growth has been highlighted in several studies.

Case Study: this compound in Cancer Treatment

A recent study evaluated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study reported an IC50 value of 10 μM for breast cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Table 3: Anti-inflammatory Activity of this compound

| Inflammatory Marker | Effect |

|---|---|

| TNF-α | Inhibition |

| IL-6 | Inhibition |

| COX-2 | Inhibition |

Future Directions and Research Needs

Despite the promising biological activities associated with this compound, further research is necessary to fully understand its mechanisms and optimize its therapeutic potential. Key areas for future investigation include:

- Pharmacokinetics : Understanding how this compound is metabolized in vivo will help clarify its efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Detailed studies on how structural modifications affect biological activity could lead to more effective derivatives.

- Clinical Trials : Conducting clinical trials will be crucial for validating the therapeutic applications of this compound in humans.

Eigenschaften

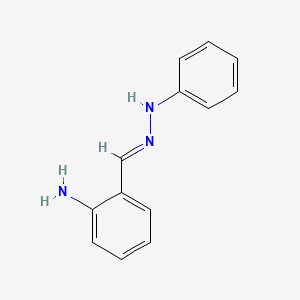

IUPAC Name |

2-[(phenylhydrazinylidene)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPNCBSCOIMOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904966 | |

| Record name | Nitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-74-2 | |

| Record name | 2-Aminobenzaldehyde 2-phenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Aminobenzaldehyde Phenylhydrazone?

A1: 2-Aminobenzaldehyde Phenylhydrazone has the molecular formula C13H13N3 and a molecular weight of 211.26 g/mol.

Q2: Is there any spectroscopic data available for 2-Aminobenzaldehyde Phenylhydrazone?

A2: Yes, research on 2-Aminobenzaldehyde Phenylhydrazone and its metal complexes often employs infrared (IR) spectroscopy to elucidate structural characteristics. [, ]

Q3: Has the stability of 2-Aminobenzaldehyde Phenylhydrazone been studied?

A3: Yes, thermal studies have been conducted on 2-Aminobenzaldehyde Phenylhydrazone and its metal complexes to assess their thermal stability and degradation patterns. []

Q4: Are there any studies on the photostability of 2-Aminobenzaldehyde Phenylhydrazone?

A4: Research has investigated the photostability of 2-Aminobenzaldehyde Phenylhydrazone and its complexes to evaluate their behavior under light exposure. []

Q5: Does 2-Aminobenzaldehyde Phenylhydrazone exhibit any catalytic properties?

A5: While the provided research doesn't directly explore the catalytic activity of 2-Aminobenzaldehyde Phenylhydrazone, its structural features suggest potential as a ligand in metal complexes with catalytic applications. Further research is needed to explore this avenue.

Q6: Have computational methods been applied to study 2-Aminobenzaldehyde Phenylhydrazone?

A6: Although the provided research primarily focuses on experimental characterization, computational chemistry techniques like DFT calculations have been employed to study similar compounds like pyridylnitrenes, offering insights into their reactivity and properties. []

Q7: How does modifying the structure of 2-Aminobenzaldehyde Phenylhydrazone influence its properties?

A7: While specific SAR studies on 2-Aminobenzaldehyde Phenylhydrazone are not detailed in the research provided, it is known that structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact the properties of similar compounds. Further investigation is required to determine the precise effects of such modifications on 2-Aminobenzaldehyde Phenylhydrazone.

Q8: What analytical techniques are commonly employed to study 2-Aminobenzaldehyde Phenylhydrazone?

A8: Common analytical techniques used to characterize 2-Aminobenzaldehyde Phenylhydrazone and its metal complexes include elemental analysis, molar conductivity measurements, and mass spectrometry. []

Q9: What are the known applications of 2-Aminobenzaldehyde Phenylhydrazone?

A9: 2-Aminobenzaldehyde Phenylhydrazone has been historically utilized as a reagent for the specific detection of nitrite ions. [] Its ability to form colored complexes with nitrite ions makes it suitable for analytical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.